Weaker Brønsted Basicity: pKa of 4-Trimethylsilylanilinium Ion vs. Anilinium Ion in Water
The p-Me₃Si substituent lowers the aqueous pKa of the anilinium conjugate acid relative to unsubstituted aniline. Benkeser and Krysiak determined the ionization constants of substituted anilinium ions in water at 25 °C by potentiometric titration: p-trimethylsilylanilinium ion exhibits a pKa of 4.36, compared to 4.62 for anilinium ion itself [1]. This ΔpKa of −0.26 units corresponds to a Ka ratio of approximately 1.8, meaning the p-TMS derivative is roughly 1.8-fold more acidic (a weaker conjugate base) than unsubstituted aniline. The m-Me₃Si isomer, in contrast, shows a pKa of 4.64—nearly identical to aniline—demonstrating that the electronic effect is strongly position-dependent [1].
| Evidence Dimension | Acidity constant (pKa) of anilinium conjugate acid in water at 25 °C |
|---|---|
| Target Compound Data | pKa = 4.36 (4-trimethylsilylanilinium ion) |
| Comparator Or Baseline | pKa = 4.62 (anilinium ion, H); pKa = 4.64 (m-trimethylsilylanilinium ion) |
| Quantified Difference | ΔpKa = −0.26 vs. aniline (1.8× more acidic); ΔpKa = −0.28 vs. meta isomer |
| Conditions | Aqueous solution, 25 °C, potentiometric titration of hydrochloride salts with standard NaOH |
Why This Matters
For procurement decisions involving amine-based coupling or acid-base sensitive steps, the 0.26 pKa unit difference alters protonation state distributions at near-neutral pH, directly affecting reactivity in amidation and Buchwald–Hartwig coupling protocols.
- [1] Benkeser, R.A.; Krysiak, H.R. The Conjugative Ability of the Trimethylsilyl Group. J. Am. Chem. Soc. 1953, 75 (10), 2421–2425. View Source
